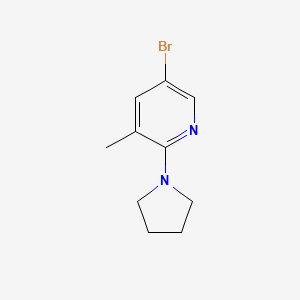

5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine

Beschreibung

BenchChem offers high-quality 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-bromo-3-methyl-2-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c1-8-6-9(11)7-12-10(8)13-4-2-3-5-13/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEGKJPCIKOKKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N2CCCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801262813 | |

| Record name | 5-Bromo-3-methyl-2-(1-pyrrolidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801262813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220016-88-5 | |

| Record name | 5-Bromo-3-methyl-2-(1-pyrrolidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220016-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-methyl-2-(1-pyrrolidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801262813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine, a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Due to its specific substitution pattern, this compound is a valuable scaffold for creating diverse molecular libraries for drug discovery programs. This document details a proposed synthetic pathway, characterization methods, and potential applications, offering insights grounded in established chemical principles.

While a specific CAS number for 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine is not readily found in major chemical databases, this guide outlines a logical and feasible synthetic route starting from commercially available precursors. The methodologies described are based on well-established and robust chemical transformations, providing a self-validating framework for its synthesis and characterization.

Molecular Overview and Strategic Importance

5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine belongs to the class of substituted pyridines, which are prevalent motifs in a vast number of FDA-approved drugs and biologically active compounds.[1] The pyridine ring acts as a versatile scaffold, and its nitrogen atom can participate in hydrogen bonding with biological targets, enhancing pharmacokinetic properties.[1]

The strategic placement of the substituents on this particular molecule offers several advantages for further chemical modifications:

-

The Bromine Atom (C5): Serves as a key functional handle for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira reactions.[2] This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position.

-

The Pyrrolidine Moiety (C2): This saturated heterocycle can influence the solubility, lipophilicity, and metabolic stability of a parent molecule. Its presence can also introduce a vector for interaction with specific protein residues.

-

The Methyl Group (C3): Provides steric and electronic influence on the pyridine ring, potentially modulating the reactivity of the adjacent functional groups and influencing the overall conformation of the molecule.

Proposed Synthesis and Experimental Workflow

The synthesis of 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine can be approached through a multi-step sequence starting from the readily available 2-Amino-3-methylpyridine. The proposed workflow is outlined below.

Caption: Proposed synthetic workflow for 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine.

Step 1: Bromination of 2-Amino-3-methylpyridine

The initial step involves the regioselective bromination of 2-Amino-3-methylpyridine at the 5-position. This is a standard electrophilic aromatic substitution on an activated pyridine ring.

-

Protocol:

-

Dissolve 2-Amino-3-methylpyridine (1.0 eq) in a suitable solvent such as acetonitrile or a chlorinated solvent.

-

Cool the solution in an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude 2-Amino-5-bromo-3-methylpyridine (CAS: 3430-21-5) can be purified by column chromatography or recrystallization.[3][4][5]

-

Step 2: Conversion to 2-Chloro-5-bromo-3-methylpyridine via Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method to convert the amino group of 2-Amino-5-bromo-3-methylpyridine into a chloro group, which is an excellent leaving group for the subsequent nucleophilic aromatic substitution.

-

Protocol:

-

Suspend 2-Amino-5-bromo-3-methylpyridine (1.0 eq) in an aqueous solution of hydrochloric acid (e.g., 6M HCl).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 eq) in concentrated HCl and cool it to 0 °C.

-

Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete conversion.

-

Cool the mixture, extract the product with a suitable organic solvent, wash with water and brine, dry, and concentrate.

-

Purify the crude 2-Chloro-5-bromo-3-methylpyridine by column chromatography.

-

Step 3: Buchwald-Hartwig Amination with Pyrrolidine

The final step is a palladium-catalyzed Buchwald-Hartwig amination to form the C-N bond between the pyridine ring and pyrrolidine.[6][7][8][9][10] This reaction is highly efficient for coupling aryl halides with amines.

-

Protocol:

-

To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 4 mol%), and the base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq).

-

Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Under the inert atmosphere, add 2-Chloro-5-bromo-3-methylpyridine (1.0 eq) and an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Add pyrrolidine (1.2 eq) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product, 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine, by silica gel column chromatography.

-

Physicochemical and Spectroscopic Characterization (Predicted)

The following table summarizes the predicted physicochemical and spectroscopic properties of the target compound based on its structure and data from analogous compounds.

| Property | Predicted Value/Characteristics |

| Molecular Formula | C₁₀H₁₃BrN₂ |

| Molecular Weight | 241.13 g/mol |

| Appearance | Likely a pale yellow oil or a low-melting solid |

| ¹H NMR | Aromatic protons on the pyridine ring expected around 7.5-8.5 ppm. Methyl protons as a singlet around 2.2-2.5 ppm. Pyrrolidine protons as multiplets in the 1.8-3.5 ppm range. |

| ¹³C NMR | Aromatic carbons in the 110-160 ppm range. Methyl carbon around 15-20 ppm. Pyrrolidine carbons in the 25-50 ppm range. |

| Mass Spectrometry | Isotopic pattern characteristic of a monobrominated compound (M+ and M+2 peaks of nearly equal intensity). |

Potential Applications in Drug Discovery and Organic Synthesis

The structural features of 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine make it a highly attractive scaffold for the synthesis of novel compounds with potential therapeutic applications.

Caption: Potential derivatization pathways for the title compound.

-

Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The bromine at the C5 position can be used to introduce various aryl and heteroaryl groups via Suzuki coupling, which are often crucial for binding to the ATP-binding pocket of kinases.[11]

-

GPCR Ligands: Substituted pyridines are also prevalent in ligands for G-protein coupled receptors. The pyrrolidine moiety can be a key pharmacophoric element for interacting with these receptors.

-

Scaffold for Fragment-Based Drug Discovery: This compound can serve as a starting point in fragment-based screening campaigns, where the bromine atom allows for rapid elaboration of initial hits.

-

Intermediate for Agrochemicals: Pyridine derivatives are widely used in the agrochemical industry.[3] The unique substitution pattern of this molecule could be explored for the development of new herbicides, fungicides, or insecticides.

Safety and Handling

As with any brominated organic compound, 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. The toxicological properties of this specific compound have not been evaluated, and it should be treated as potentially hazardous.

Conclusion

5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine represents a valuable and versatile building block for chemical synthesis. While not currently cataloged with a CAS number, this guide provides a robust and logical pathway for its synthesis and purification. The strategic positioning of its functional groups opens up a multitude of possibilities for derivatization, making it a compound of significant interest for researchers in medicinal chemistry, drug discovery, and materials science. The protocols and insights provided herein are intended to empower scientists to synthesize, characterize, and explore the potential of this promising molecule.

References

-

Exploring 2-Amino-5-bromo-3-methylpyridine: A Versatile Organic Synthesis Intermediate. (URL: [Link])

-

2-Amino-5-bromo-3-methylpyridine, 97% - Ottokemi. (URL: [Link])

-

A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. (URL: [Link])

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (URL: [Link])

- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. (URL: [Link])

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. innospk.com [innospk.com]

- 4. 2-Amino-5-bromo-3-methylpyridine, 97% 3430-21-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 5. 2-アミノ-5-ブロモ-3-メチルピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

molecular formula and weight of 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine

An In-Depth Technical Guide to 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its fundamental physicochemical properties, propose a robust synthetic pathway grounded in established reaction mechanisms, outline methods for its analytical characterization, and provide essential safety and handling protocols. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this valuable chemical building block.

Introduction and Significance

Substituted pyridines are cornerstone scaffolds in modern pharmacology and materials science. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in drug design. 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine belongs to this important class of compounds. It incorporates three key functional groups onto the pyridine core: a bromine atom, a methyl group, and a pyrrolidine moiety.

-

The bromine atom at the 5-position serves as a versatile synthetic handle, enabling further molecular elaboration through cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations.[1]

-

The 2-pyrrolidinyl group can influence the molecule's solubility, basicity, and conformational rigidity, which are critical parameters for modulating pharmacokinetic and pharmacodynamic profiles.

-

The 3-methyl group provides steric and electronic modifications to the pyridine ring, influencing reactivity and interaction with biological targets.

The combination of these features makes 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine a high-value intermediate for constructing complex molecular architectures and screening for novel biological activities.

Physicochemical Properties

The fundamental properties of this compound are summarized below. The molecular formula is determined by its constituent atoms, and the molecular weight is calculated from the isotopic masses.

| Property | Value | Source |

| IUPAC Name | 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine | N/A |

| Molecular Formula | C₁₀H₁₃BrN₂ | Calculated |

| Molecular Weight | 241.13 g/mol | [2] |

| CAS Number | Not available | N/A |

Molecular Structure Diagram

Caption: 2D structure of 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine.

Synthesis and Mechanistic Considerations

The synthesis of 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine can be efficiently achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This strategy is predicated on the displacement of a halide from an electron-deficient pyridine ring by an amine nucleophile. Halogenated pyridines are well-established substrates for such transformations.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Rationale: The starting material, 2,5-Dibromo-3-methylpyridine, possesses two bromine atoms at positions susceptible to nucleophilic attack. The C2 position is more electron-deficient due to its proximity to the ring nitrogen, making it the preferential site for substitution by pyrrolidine. The use of a non-nucleophilic base like potassium carbonate (K₂CO₃) is crucial to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. A polar aprotic solvent such as DMSO is chosen to solubilize the reactants and facilitate the SₙAr mechanism.

Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-Dibromo-3-methylpyridine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMSO.

-

Reagent Addition: Add pyrrolidine (1.2 eq) dropwise to the stirred mixture at room temperature.

-

Reaction: Heat the reaction mixture to 70-90°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: After completion, cool the mixture to room temperature and pour it into cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. Expected ¹H NMR signals would include distinct peaks for the two protons on the pyridine ring, the methyl protons, and the methylene protons of the pyrrolidine ring.

-

Mass Spectrometry (MS): LC-MS or GC-MS analysis will confirm the molecular weight. The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks of nearly equal intensity).[2]

-

Elemental Analysis: Provides the percentage composition of C, H, N, and Br, which should correspond to the calculated values for the molecular formula C₁₀H₁₃BrN₂.

These methods, when used in combination, provide unambiguous confirmation of the final product's structure and purity.[3]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine is not available, hazard assessment can be extrapolated from structurally related compounds like other brominated pyridines and pyrrolidine derivatives.[4]

-

Hazard Classification (Anticipated):

-

Handling:

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

-

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be sent to an approved waste disposal plant.

-

References

-

PubChem. (n.d.). 5-Bromo-3-methyl-2-nitropyridine. Retrieved from [Link]

-

PubChem. (n.d.). (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole. Retrieved from [Link]

-

Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Metal-free site-selective C–F bond functionalization of halogenated N-heteroarenes. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 5-bromo-2-methylpyridine.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel compound 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the compound's structural features through advanced NMR techniques. The guide delves into the theoretical basis for chemical shift and coupling constant predictions, outlines detailed experimental protocols for data acquisition, and presents a thorough structural elucidation based on one-dimensional and two-dimensional NMR spectroscopy.

Introduction: The Significance of 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine in Medicinal Chemistry

Substituted pyridines are a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to their ability to act as bioisosteres for a variety of functional groups and their capacity for engaging in crucial hydrogen bonding interactions with biological targets. The specific substitution pattern of 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine, featuring a halogen atom, an alkyl group, and a cyclic amine, presents a unique electronic and steric profile. This makes it a promising scaffold for the development of novel therapeutic agents.

Accurate structural characterization is paramount in the drug discovery process. NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. This guide will provide a detailed roadmap for the complete assignment of the ¹H and ¹³C NMR spectra of this compound, a critical step for its patenting, publication, and further development.

Predicted ¹H and ¹³C NMR Spectral Data

In the absence of previously published experimental data, a meticulous prediction of the ¹H and ¹³C NMR spectra has been performed. This prediction is grounded in the fundamental principles of NMR spectroscopy, including the analysis of substituent chemical shift (SCS) effects of the bromo, methyl, and pyrrolidinyl groups on the pyridine ring, and by drawing comparisons with structurally analogous compounds.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the atoms of 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine are numbered as follows:

Caption: Molecular structure of 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine with atom numbering.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 | 7.5 - 7.7 | d | JH4-H6 = 2.0 - 2.5 |

| H6 | 8.0 - 8.2 | d | JH6-H4 = 2.0 - 2.5 |

| H7 (CH₃) | 2.2 - 2.4 | s | - |

| H2' (CH₂) | 3.4 - 3.6 | t | J = 6.5 - 7.0 |

| H3' (CH₂) | 1.9 - 2.1 | m | - |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 158 - 162 |

| C3 | 128 - 132 |

| C4 | 140 - 144 |

| C5 | 115 - 119 |

| C6 | 148 - 152 |

| C7 (CH₃) | 18 - 22 |

| C2' (CH₂) | 48 - 52 |

| C3' (CH₂) | 25 - 29 |

Experimental Protocols

To obtain high-quality NMR data for 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine, the following experimental protocols are recommended.

Sample Preparation

-

Weigh approximately 10-15 mg of the purified compound.

-

Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra should be acquired on a 500 MHz spectrometer equipped with a cryoprobe.

-

¹H NMR:

-

Pulse sequence: zg30

-

Spectral width: 16 ppm

-

Acquisition time: 4 seconds

-

Relaxation delay: 2 seconds

-

Number of scans: 16

-

-

¹³C NMR:

-

Pulse sequence: zgpg30 (proton-decoupled)

-

Spectral width: 240 ppm

-

Acquisition time: 1.5 seconds

-

Relaxation delay: 2 seconds

-

Number of scans: 1024

-

-

COSY (Correlation Spectroscopy):

-

Pulse sequence: cosygpqf

-

Spectral width: 16 ppm in both dimensions

-

Number of increments: 256

-

Number of scans: 8

-

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Pulse sequence: hsqcedetgpsisp2.3

-

¹H spectral width: 16 ppm

-

¹³C spectral width: 180 ppm

-

Number of increments: 256

-

Number of scans: 16

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Pulse sequence: hmbcgpndqf

-

¹H spectral width: 16 ppm

-

¹³C spectral width: 240 ppm

-

Number of increments: 256

-

Number of scans: 32

-

Long-range coupling delay (D6): 60 ms (optimized for ~8 Hz coupling)

-

Caption: Workflow for NMR data acquisition and analysis.

Spectral Interpretation and Structural Elucidation

A detailed, step-by-step interpretation of the NMR spectra is crucial for the complete and accurate assignment of all proton and carbon signals.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The downfield shift of these protons is due to the deshielding effect of the aromatic ring current.

-

H6 (δ 8.0 - 8.2 ppm): This proton is expected to be the most downfield due to its position adjacent to the electronegative nitrogen atom. It should appear as a doublet due to coupling with H4.

-

H4 (δ 7.5 - 7.7 ppm): This proton will also be a doublet due to coupling with H6. The expected coupling constant (JH4-H6) is in the range of 2.0-2.5 Hz, which is typical for a four-bond meta-coupling in a pyridine ring.

-

H7 (CH₃, δ 2.2 - 2.4 ppm): The methyl protons will appear as a singlet as there are no adjacent protons to couple with.

-

H2' (CH₂, δ 3.4 - 3.6 ppm): These protons of the pyrrolidine ring are adjacent to the nitrogen atom and are therefore deshielded. They are expected to appear as a triplet due to coupling with the H3' protons.

-

H3' (CH₂, δ 1.9 - 2.1 ppm): These methylene protons of the pyrrolidine ring will be a multiplet due to coupling with the H2' protons.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

-

Aromatic Carbons (C2-C6): Five distinct signals are expected for the pyridine ring carbons. The carbon attached to the bromine atom (C5) will be significantly shielded, while the carbons adjacent to the nitrogen (C2 and C6) will be deshielded.

-

Methyl Carbon (C7): A signal in the aliphatic region (δ 18-22 ppm) is expected for the methyl carbon.

-

Pyrrolidine Carbons (C2', C3'): Two signals are anticipated for the pyrrolidine ring carbons. The carbon adjacent to the nitrogen (C2') will be more deshielded than the C3' carbon.

2D NMR Correlation Analysis

2D NMR experiments are indispensable for confirming the assignments made from the 1D spectra.

-

COSY: This experiment will show correlations between protons that are coupled to each other. A key expected correlation is between H4 and H6 on the pyridine ring. Additionally, a correlation between the H2' and H3' protons of the pyrrolidine ring will be observed.

Caption: Predicted ¹H-¹H COSY correlations for 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine.

-

HSQC: This experiment correlates protons with their directly attached carbons. It will definitively link the proton assignments to their corresponding carbon signals. For example, the signal for H4 will show a correlation to the signal for C4.[1][2]

-

HMBC: This experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity of the different fragments of the molecule. Key expected HMBC correlations include:

-

H4 to C2, C5, and C6

-

H6 to C2, C4, and C5

-

H7 (CH₃) to C2, C3, and C4

-

H2' to C2 and C3'

-

Caption: Key predicted ¹H-¹³C HMBC correlations for 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine.

Conclusion

This technical guide provides a robust framework for the comprehensive NMR analysis of 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine. The predicted ¹H and ¹³C NMR data, coupled with the detailed experimental protocols and interpretation strategy, will enable researchers to confidently elucidate the structure of this and related novel compounds. The application of 1D and 2D NMR techniques, as outlined, ensures the scientific integrity and trustworthiness of the structural assignment, which is a critical foundation for any further research and development activities in the field of medicinal chemistry.

References

-

Kleinpeter, E., & Thomas, S. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 749–756. [Link]

-

Tierney, J., Malfara, M., & Jansen, A. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines: A History and a Retrospective View of the Data. ChemRxiv. [Link]

-

Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2007). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

-

Libretexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

-

Bouroumane, N., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 265-282. [Link]

-

ACD/Labs. (2021, October 20). 1H–1H Coupling in Proton NMR. ACD/Labs. [Link]

-

Libretexts. (2021, August 14). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

Sources

mass spectrometry fragmentation of 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectral fragmentation pathways of 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize mass spectrometry for structural elucidation. By dissecting the molecule into its core functional components—a brominated pyridine core and a pyrrolidinyl substituent—we can apply established principles of mass spectrometry to forecast its behavior under electron ionization (EI). This guide offers detailed mechanistic explanations for the formation of key fragment ions, supported by visual diagrams and a structured experimental protocol for empirical validation.

Introduction: Structural Context and Analytical Imperative

5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine is a substituted heterocyclic compound with a molecular weight of 241.13 g/mol (for the 79Br isotope). Its structure integrates three key features that dictate its fragmentation behavior in a mass spectrometer:

-

A Substituted Pyridine Ring: A stable aromatic system prone to specific ring cleavages and losses of substituents.

-

A Bromine Substituent: The presence of bromine is a powerful diagnostic tool due to its distinct isotopic signature (79Br and 81Br in a nearly 1:1 natural abundance), which results in characteristic doublets for bromine-containing fragments.[1]

-

A Pyrrolidine Moiety: This saturated N-heterocyclic ring is often the most labile part of the molecule, susceptible to alpha-cleavage, a dominant fragmentation pathway for amines.[2]

Understanding the fragmentation of this molecule is crucial for its unambiguous identification in complex matrices, such as during metabolite profiling, impurity analysis in pharmaceutical manufacturing, or screening in chemical libraries. This guide will proceed by first establishing the foundational principles of fragmentation for each molecular component and then integrating them to predict the overall mass spectrum.

Predicted Fragmentation Pathways under Electron Ionization (EI)

Electron ionization (EI) at a standard 70 eV provides sufficient energy to not only ionize the molecule but also to induce extensive and reproducible fragmentation.[3][4] The resulting radical cation (M•+) is energetically unstable and will undergo a series of cleavage reactions to form more stable fragment ions.

Isotopic Signature of the Molecular Ion

The first key feature in the mass spectrum will be the molecular ion peak. Due to the presence of bromine, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 240 and m/z 242, corresponding to [C10H1379BrN2]•+ and [C10H1381BrN2]•+, respectively. The presence of this M/M+2 doublet is a definitive indicator of a monobrominated compound.[1]

Primary Fragmentation: The Role of the Pyrrolidine Ring

The bond between the pyridine ring and the pyrrolidine nitrogen is a likely site of initial cleavage. However, the most dominant fragmentation pathway for N-alkylated heterocycles, particularly those containing a pyrrolidine or piperidine ring, is often α-cleavage within the saturated ring system.[5][6][7]

Pathway A: Alpha-Cleavage and Formation of the Base Peak

The most probable fragmentation involves the cleavage of the C-C bond adjacent to the pyrrolidine nitrogen (α-cleavage). This results in the loss of an ethyl radical (•C2H5) and the formation of a highly stable, resonance-stabilized iminium cation. This fragment is often the base peak in the spectrum.

-

M•+ (m/z 240/242) → [M - C2H5]+ (m/z 211/213)

The stability of this resulting ion is high due to the delocalization of the positive charge onto the nitrogen atom.

Sources

- 1. C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions for analysis and identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

The 2-Aminopyridine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unsung Hero of Medicinal Chemistry

The 2-aminopyridine moiety, a simple, low-molecular-weight, and highly functionalized scaffold, has emerged as a cornerstone in the synthesis of a diverse array of biologically active molecules.[1][2] Often dubbed an "unsung hero in drug discovery," its inherent structural simplicity allows for straightforward chemical modifications, facilitating the optimization of drug-like properties.[1][2] This versatility has led to the incorporation of the 2-aminopyridine core into numerous clinically approved drugs and countless investigational compounds.[3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and broad-ranging therapeutic applications of 2-aminopyridine derivatives, offering field-proven insights for professionals in drug development.

Part 1: The Genesis of a Privileged Scaffold - Discovery and Foundational Synthesis

The journey of 2-aminopyridine into the limelight of medicinal chemistry began with a foundational name reaction that provided a direct and efficient route to this valuable intermediate.

The Chichibabin Reaction: A Gateway to 2-Aminopyridines

First reported in 1914 by the Russian chemist Aleksei Chichibabin, this reaction remains a cornerstone of heterocyclic chemistry.[5][6] It provides a direct method for the amination of pyridine and its derivatives by reacting them with sodium amide (NaNH₂) or potassium amide (KNH₂).[5][7] This nucleophilic aromatic substitution introduces an amino group, typically at the 2-position of the pyridine ring.[5]

Mechanism of Action: The widely accepted mechanism for the Chichibabin reaction is an addition-elimination pathway.[6] The potent nucleophilic amide anion (NH₂⁻) attacks the electron-deficient C2 position of the pyridine ring.[6] This attack is often facilitated by the coordination of the sodium or potassium cation to the pyridine nitrogen, which enhances the electrophilicity of the α-carbon.[6][7] This results in the formation of a stable anionic σ-adduct (a Meisenheimer-type intermediate).[6] Aromatization is then achieved through the elimination of a hydride ion (H⁻), which subsequently reacts with a proton source, often from the solvent or upon workup, to generate hydrogen gas.[6]

Caption: Mechanism of the Chichibabin Reaction.

Experimental Protocol: Classical Synthesis of 2-Aminopyridine via the Chichibabin Reaction [6]

-

Safety Precautions: Sodium amide is highly reactive and moisture-sensitive. All operations must be conducted under an inert, anhydrous atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[6]

-

Materials:

-

Pyridine

-

Sodium amide (NaNH₂)

-

Inert, high-boiling solvent (e.g., toluene or xylene)

-

Anhydrous sodium sulfate

-

Apparatus for reaction under inert atmosphere (e.g., Schlenk line)

-

-

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add the inert solvent (e.g., toluene).

-

Reagent Addition: Carefully add sodium amide to the solvent with stirring. Heat the suspension to the desired reaction temperature (typically 110-130°C).[5]

-

Substrate Addition: Slowly add pyridine to the heated suspension. The reaction mixture will typically develop a deep color, and the evolution of hydrogen gas may be observed.[6]

-

Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature and cautiously quench it by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: The crude 2-aminopyridine can be purified by recrystallization or column chromatography.

-

Yields and Considerations: Yields for the Chichibabin reaction are typically moderate to good but can be highly dependent on the purity of the sodium amide and the specific reaction conditions.[5][8] Impurities in the sodium amide have been anecdotally reported to sometimes have a catalytic effect.[8]

Modern Synthetic Approaches: Overcoming the Limitations of Classical Methods

While the Chichibabin reaction is historically significant, its harsh conditions (high temperatures and strongly basic media) have prompted the development of milder and more versatile synthetic routes.[5][9]

1. Synthesis from Pyridine N-oxides: Pyridine N-oxides serve as effective starting materials for the synthesis of N-substituted and unsubstituted 2-aminopyridines under milder, redox-neutral conditions.[9] One notable method involves the transformation of the N-oxide to an N-tert-butylamino intermediate, which is then deprotected in situ with trifluoroacetic acid (TFA) in a one-pot operation.

2. Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction allows for the formation of C-N bonds and has been successfully applied to the synthesis of 2-aminopyridines from 2-halopyridines.[10] This method offers a broad substrate scope and generally proceeds under milder conditions than the Chichibabin reaction.

3. Copper-Catalyzed Goldberg Reaction: A short and economical synthesis of various 2-alkyl(aryl)aminopyridines from 2-bromopyridine has been developed using the Goldberg reaction.[11] This method can be carried out on a multigram scale with high yields.[11]

4. Multicomponent Reactions (MCRs): One-pot MCRs represent a powerful tool in modern medicinal chemistry for the synthesis of highly substituted 2-aminopyridine derivatives.[12][13] These reactions offer convergence, rapid execution, minimal waste, and often high yields.[12] A common strategy involves the reaction of enaminones with malononitrile and primary amines under solvent-free conditions.[12]

Experimental Protocol: Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives [12]

-

Materials:

-

Enaminone (e.g., synthesized from a methyl ketone and dimethylformamide dimethyl acetal)

-

Malononitrile

-

Primary amine (e.g., benzylamine)

-

-

Procedure:

-

Reactant Mixture: In a reaction vessel, combine the enaminone (1 mmol), malononitrile (1 mmol), and the primary amine (1 mmol).

-

Reaction Conditions: The reaction can often be performed under solvent-free conditions with heating (e.g., 40-80°C).

-

Reaction Monitoring: Monitor the progress of the reaction by TLC.

-

Workup and Purification: Upon completion, the product can typically be isolated and purified by crystallization or column chromatography.

-

Caption: Multicomponent reaction for 2-aminopyridine synthesis.

Part 2: The 2-Aminopyridine Pharmacophore in Drug Discovery

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities.[3][4][14]

A Spectrum of Biological Activities

2-Aminopyridine derivatives have demonstrated efficacy as:

-

Anticancer agents: Targeting various kinases such as ALK, JAK2, PI3Kδ, and CDK8/9.[15][16][17][18][19]

-

Antimicrobial agents: Showing activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[12][20]

-

Anti-inflammatory agents: As seen in drugs like piroxicam and tenoxicam.[4]

-

Antiviral agents: Including anti-HIV drugs like delavirdine.[4]

-

Agents for Neurodegenerative Diseases: Primarily as potassium channel blockers and inhibitors of neuronal nitric oxide synthase (nNOS).[21][22][23]

-

Antihistamines: Such as tripelennamine.[4]

-

Anticonvulsants and Analgesics. [3]

Case Study 1: 2-Aminopyridine Derivatives as Kinase Inhibitors in Oncology

The 2-aminopyridine moiety is a common feature in many kinase inhibitors, often playing a crucial role in binding to the kinase hinge region.[24]

-

ALK Inhibitors: In the context of anaplastic lymphoma kinase (ALK) inhibitors for non-small cell lung cancer, 2-aminopyridine derivatives have been designed to overcome resistance to first-generation drugs like crizotinib.[16] For example, compound 18d from a series of 2-aminopyridines bearing a pyridone moiety showed excellent potency against wild-type ALK and crizotinib-resistant mutants.[16]

-

CDK/HDAC Dual Inhibitors: Co-inhibition of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) is a promising strategy to enhance antitumor effects.[15] Novel 2-aminopyridine-based dual inhibitors have been discovered, with compound 8e showing potent inhibition of CDK9 and HDAC1, leading to significant antitumor activity in a xenograft model.[15]

-

JAK2 Inhibitors: Janus kinase 2 (JAK2) is a key target in myeloproliferative diseases.[17] Molecular modeling studies have guided the design of 2-aminopyridine derivatives as potent JAK2 inhibitors.[17]

-

PI3Kδ Inhibitors: Phosphoinositide-3-kinase delta (PI3Kδ) is overexpressed in many hematological cancers.[18] A series of 2-aminopyridine derivatives were designed as PI3Kδ inhibitors, with compound MR3278 showing superior activity compared to the approved drug idelalisib in several acute myeloid leukemia (AML) cell lines.[18]

Table 1: Anticancer Activity of Representative 2-Aminopyridine Derivatives

| Compound/Drug | Target(s) | IC₅₀ | Disease Area |

| Crizotinib | ALK, ROS1, MET | ALK: ~20-50 nM | Non-Small Cell Lung Cancer |

| Compound 18d [16] | ALK, ROS1 | ALK: 19 nM, ALKL1196M: 45 nM, ALKG1202R: 22 nM | Crizotinib-Resistant NSCLC |

| Compound 8e [15] | CDK9, HDAC1 | CDK9: 88.4 nM, HDAC1: 168.9 nM | Solid Tumors & Hematological Malignancies |

| MR3278 [18] | PI3Kδ | 30 nM | Hematological Cancers |

Case Study 2: Aminopyridines in Neurodegenerative Disorders

Aminopyridines have garnered significant interest in neurology, primarily as potassium channel blockers.[21]

-

Potassium Channel Blockade: 4-Aminopyridine (dalfampridine) is approved for the symptomatic treatment of walking disability in multiple sclerosis (MS).[21][25][26] It acts by blocking voltage-gated potassium channels in demyelinated axons, thereby enhancing nerve impulse conduction.[25][27] While 4-aminopyridine is the clinically used isomer, the broader aminopyridine class, including 2-aminopyridine derivatives, has been extensively studied for this mechanism.[25][28][29]

-

Neuronal Nitric Oxide Synthase (nNOS) Inhibition: Overproduction of nitric oxide by nNOS is implicated in the pathology of various neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[22][23] The 2-aminopyridine scaffold is crucial for anchoring inhibitors to the active site of nNOS.[22] Researchers have developed potent and selective nNOS inhibitors based on this scaffold by modifying the side chains to improve blood-brain barrier permeability without sacrificing potency.[22]

Caption: Therapeutic targets of aminopyridine derivatives in neurological disorders.

Part 3: Structure-Activity Relationships (SAR) and Future Perspectives

The vast body of research on 2-aminopyridine derivatives has led to a deep understanding of their structure-activity relationships.

-

The Core Scaffold: The 2-aminopyridine core itself is often essential for activity, providing key hydrogen bonding interactions with biological targets.[22]

-

Substitution Patterns: The nature and position of substituents on the pyridine ring and the amino group dramatically influence potency, selectivity, and pharmacokinetic properties. For instance, in the development of antimalarial 3,5-diaryl-2-aminopyridines, replacement of the pyridine core with a pyrazine led to a novel series with potent oral activity, while other modifications to the core or the 2-amino group resulted in a loss of activity.[30] In the design of antiproliferative agents, the presence of -OMe, -OH, -C=O, and -NH₂ groups has been found to enhance activity, whereas halogens or bulky groups tend to decrease it.[31]

The future of 2-aminopyridine research remains bright. Continued exploration of novel synthetic methodologies, including advancements in catalytic C-H amination and multicomponent reactions, will undoubtedly expand the accessible chemical space. The application of computational modeling and artificial intelligence in drug design will further refine the rational design of next-generation 2-aminopyridine-based therapeutics with enhanced potency, selectivity, and safety profiles. The "unsung hero" of medicinal chemistry is poised to play an even more prominent role in addressing unmet medical needs across a wide spectrum of diseases.

References

- Grokipedia. Chichibabin reaction.

-

Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(5), 343-382. Available from: [Link]

- ResearchGate. (n.d.). 2-Aminopyridine - An unsung hero in drug discovery | Request PDF.

- Slideshare. (n.d.). Chichibabin Reaction | PPTX.

- Benchchem. (n.d.). Application Notes and Protocols: Sodium Amide in the Chichibabin Reaction.

- Studley, J. (2018, November 26). The Chichibabin amination reaction. Scientific Update.

- ChemistRn. (2022, April 25). Chichibabin amination: Easy mechanism. Chemistry Notes.

- Benchchem. (n.d.). Unveiling the Therapeutic Potential of the 2-Aminopyridine Scaffold: A Technical Whitepaper.

-

Al-Warhi, T., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6296. Available from: [Link]

- ResearchGate. (n.d.). 2-aminopyridine – a classic and trendy pharmacophore | Request PDF.

-

Marinescu, M. (2017). 2-aminopyridine – a classic and trendy pharmacophore. International Journal of Pharmaceutical and Biological Sciences, 8(2), 338-355. Available from: [Link]

- Benchchem. (n.d.). Application Notes and Protocols for Aminopyridine Derivatives in Neurodegenerative Disease Research.

-

Li, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245. Available from: [Link]

-

Zhang, G., et al. (2019). Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. European Journal of Medicinal Chemistry, 183, 111734. Available from: [Link]

-

Singh, P., & Singh, P. (2025). Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. Journal of Biomolecular Structure & Dynamics, 43(13), 6609-6624. Available from: [Link]

-

Ren, M., et al. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. Bioorganic & Medicinal Chemistry Letters, 82, 129168. Available from: [Link]

-

Elkins, J. M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(10), 1436-1441. Available from: [Link]

-

Morressier. (2018, March 22). Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. Available from: [Link]

-

Li, H., et al. (2018). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1025-1030. Available from: [Link]

-

Wang, Y., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry, 65(20), 13642-13659. Available from: [Link]

-

Smith, C. R., et al. (2011). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 52(45), 5993-5995. Available from: [Link]

-

ResearchGate. (n.d.). (PDF) Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available from: [Link]

-

Ye, M., & Song, J. J. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molecules, 27(6), 1801. Available from: [Link]

-

Bouattour, Y., et al. (2021). Synthesis of 2-aminopyridine Lactones and Studies of Their Antioxidant, Antibacterial and Antifungal Properties. Molecules, 26(22), 6931. Available from: [Link]

-

Org Prep Daily. (2007, June 22). Direct preparation of 2-Aminopyridines from pyridine N-oxides. Available from: [Link]

-

Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. Advance Article. Available from: [Link]

-

Wang, Y., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry, 65(20), 13642-13659. Available from: [Link]

-

Li, H., et al. (2016). 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. Journal of Medicinal Chemistry, 59(15), 7086-7096. Available from: [Link]

-

Younis, Y., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry, 56(21), 8860-8871. Available from: [Link]

-

Askar, F. W., Abood, N. K., & Jinzeel, N. A. (2020). Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). Iraqi National Journal of Chemistry, 52, 453-465. Available from: [Link]

-

Donlawson, C. N., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Modern Chemistry, 9(3), 43. Available from: [Link]

-

Sun, Y., et al. (2024). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. Scientific Reports, 14(1), 11219. Available from: [Link]

-

Sun, Y., et al. (2024). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. Scientific Reports, 14(1), 11219. Available from: [Link]

-

Olivas-Soria, D., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10565. Available from: [Link]

-

Pajeva, I. K., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research, 20(4), 273-284. Available from: [Link]

-

Sun, Y., et al. (2023). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. bioRxiv. [Preprint]. Available from: [Link]

-

ResearchGate. (n.d.). Some of the most commonly found neurodegenerative diseases. Available from: [Link]

-

Jeffery, N. D., et al. (2016). Potassium channel antagonists 4-aminopyridine and the T-butyl carbamate derivative of 4-aminopyridine improve hind limb function in chronically non-ambulatory dogs; a blinded, placebo-controlled trial. PLoS One, 11(4), e0153400. Available from: [Link]

Sources

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. ijpbs.net [ijpbs.net]

- 5. grokipedia.com [grokipedia.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scientificupdate.com [scientificupdate.com]

- 8. chemistnotes.com [chemistnotes.com]

- 9. Mild, general and regioselective synthesis of 2-aminopyridines from pyridine <i>N</i>-oxides via 2-pyridylpyridinium salts [morressier.com]

- 10. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 26. selleckchem.com [selleckchem.com]

- 27. Potassium channel antagonists 4-aminopyridine and the T-butyl carbamate derivative of 4-aminopyridine improve hind limb function in chronically non-ambulatory dogs; a blinded, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

An In-depth Technical Guide to the IUPAC Nomenclature of Substituted Pyrrolidinyl Pyridines

This guide provides a comprehensive framework for the systematic naming of substituted pyrrolidinyl pyridines according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core principles, hierarchical rules, and step-by-step procedures required for generating unambiguous and accurate chemical names for this important class of heterocyclic compounds.

Introduction: The Significance of Precise Nomenclature

Pyrrolidinyl pyridines represent a core structural motif in a vast array of biologically active molecules, including numerous pharmaceuticals. The linkage of a saturated five-membered nitrogen heterocycle (pyrrolidine) to an aromatic six-membered nitrogen heterocycle (pyridine) gives rise to a scaffold with rich chemical diversity and significant pharmacological potential. For instance, the molecule nicotine, formally named (S)-3-(1-methylpyrrolidin-2-yl)pyridine, exemplifies this structural class[1].

Given their prevalence, a rigorous and systematic approach to naming these compounds is paramount. Unambiguous nomenclature, as established by IUPAC, is the bedrock of effective scientific communication. It ensures that a given chemical name corresponds to a single, unique molecular structure, thereby preventing costly errors in research, patent filings, and regulatory submissions. This guide will deconstruct the IUPAC naming process for these molecules, moving from fundamental principles to complex, substituted examples.

Foundational Principles: Naming the Core Heterocycles

Understanding the nomenclature of the individual components is the first step. Both pyridine and pyrrolidine have IUPAC-accepted trivial names that are used as the basis for their derivatives.[2][3]

-

Pyridine : A six-membered aromatic heterocycle containing one nitrogen atom. The IUPAC-preferred name is "pyridine".[3] Numbering begins at the nitrogen atom as position 1 and proceeds clockwise around the ring.[3][4]

-

Pyrrolidine : A five-membered, fully saturated heterocycle containing one nitrogen atom. Its systematic Hantzsch-Widman name is "azolidine", but "pyrrolidine" is the preferred IUPAC name.[5][6] The nitrogen atom is assigned position 1.[4]

The Core Directive: Establishing the Parent Structure

When two heterocyclic rings are joined by a single bond, one must be designated as the parent structure and the other as a substituent . This decision is not arbitrary; it is governed by a strict set of seniority rules established by IUPAC.[7][8][9]

For pyrrolidinyl pyridines, the decision is straightforward:

-

Heterocycles are senior to carbocycles [7]. (This is not applicable here but is a primary rule).

-

Nitrogen-containing heterocycles have seniority .[10]

-

Aromaticity confers seniority . Pyridine is an aromatic ring, while pyrrolidine is saturated (aliphatic).

Therefore, pyridine is always the senior or parent ring , and the pyrrolidine ring is treated as a substituent.[7][10]

The overall naming process can be visualized as a logical workflow:

Caption: Workflow for IUPAC Naming of Substituted Pyrrolidinyl Pyridines.

Step-by-Step Nomenclature Construction

Let's apply this workflow to construct the names of representative molecules.

Naming the Pyrrolidinyl Substituent

The pyrrolidine ring, when treated as a substituent, is named by changing the "-ane" ending to "-yl". The name must also include a locant to specify the point of attachment to the parent pyridine ring. The numbering of the pyrrolidinyl substituent starts with '1' at the nitrogen atom.

-

If attachment is via the nitrogen atom, the substituent is pyrrolidin-1-yl .

-

If attachment is via a carbon atom, it is named pyrrolidin-2-yl , pyrrolidin-3-yl , etc.

Assembling the Base Name

The base name consists of the substituent name (pyrrolidinyl) prefixed to the parent name (pyridine), with locants indicating the positions of attachment on both rings.

Example 1: 2-(Pyrrolidin-2-yl)pyridine

-

Parent: Pyridine.

-

Substituent: A pyrrolidine ring.

-

Attachment Points:

-

The pyridine ring is attached at its position 2.

-

The pyrrolidine ring is attached at its position 2.

-

-

Substituent Name: (Pyrrolidin-2-yl). Parentheses are used to enclose complex substituent names to avoid ambiguity.

-

Full Name: 2-(Pyrrolidin-2-yl)pyridine.

The structure is illustrated below, showing the numbering scheme.

Sources

- 1. Solanaceae - Wikipedia [en.wikipedia.org]

- 2. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. researchgate.net [researchgate.net]

- 6. Hantzsch-Widman rule RB-1.1 and Tables 1 and 2 [iupac.qmul.ac.uk]

- 7. acdlabs.com [acdlabs.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. old.iupac.org [old.iupac.org]

- 10. acdlabs.com [acdlabs.com]

Methodological & Application

Application Notes & Protocols: A Proposed Multistep Synthesis of 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine from 3,5-Dibromopyridine

Abstract

This document outlines a detailed, multi-step synthetic protocol for the preparation of 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. The specified starting material, 3,5-dibromopyridine, presents a unique regiochemical challenge due to the electronically similar and relatively unactivated positions of the two bromine atoms. To address this, a robust, three-stage synthetic sequence is proposed. This application note provides the scientific rationale, step-by-step protocols, and safety considerations for each stage: (1) Regioselective amination of 3,5-dibromopyridine via the Chichibabin reaction to install an amino group at the C2 position. (2) Directed ortho-metalation of the resulting 2-amino-3,5-dibromopyridine, followed by methylation to introduce the C3-methyl group. (3) Conversion of the C2-amino group into the target pyrrolidinyl moiety via a Sandmeyer reaction followed by nucleophilic aromatic substitution. This guide is intended for researchers and professionals in organic synthesis and drug development, providing the necessary detail to replicate and understand the proposed transformation.

Synthetic Strategy Overview

The transformation of 3,5-dibromopyridine to the target product is not a single-step conversion. A logical, multi-step pathway is required to control the regiochemistry and install the desired functional groups in the correct positions. The proposed route leverages a series of classic and powerful named reactions in heterocyclic chemistry.

Caption: Proposed 3-stage synthetic workflow.

Stage 1: Synthesis of 2-Amino-3,5-dibromopyridine via Chichibabin Amination

Principle and Rationale

The Chichibabin reaction is a classic method for the direct amination of pyridine and its derivatives.[1][2] The reaction utilizes a strong nucleophile, the amide anion (NH₂⁻), typically from sodium amide (NaNH₂), to attack the electron-deficient pyridine ring.[3][4] In 3,5-dibromopyridine, the most electrophilic positions are C2 and C6, which are ortho to the ring nitrogen. Therefore, the nucleophilic attack by the amide ion is highly regioselective for these positions, leading to the formation of 2-amino-3,5-dibromopyridine.[3] The mechanism involves the addition of the amide anion to form a σ-complex, followed by the elimination of a hydride ion (H⁻) to restore aromaticity.[4]

Protocol: Chichibabin Amination

| Reagent/Parameter | Quantity/Value | Notes |

| 3,5-Dibromopyridine | 23.7 g (100 mmol) | Starting material |

| Sodium Amide (NaNH₂) | 4.7 g (120 mmol) | Handle with extreme care.[5][6] |

| Anhydrous Toluene | 250 mL | Inert solvent |

| Reaction Temperature | 110-120 °C (Reflux) | High temperature is required.[3] |

| Reaction Time | 6-8 hours | Monitor by TLC |

| Work-up | Aqueous NH₄Cl | To quench unreacted NaNH₂ |

Step-by-Step Procedure:

-

Setup: Assemble a dry three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet. Ensure all glassware is oven-dried.

-

Reagent Addition: Under a positive pressure of nitrogen, charge the flask with anhydrous toluene (250 mL) and 3,5-dibromopyridine (23.7 g, 100 mmol).

-

Amide Addition: Carefully add sodium amide (4.7 g, 120 mmol) in portions. Caution: Sodium amide reacts violently with water and can be pyrophoric.[6][7] Handle in an inert atmosphere.

-

Reaction: Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring. The reaction progress can be monitored by the evolution of hydrogen gas and the formation of a colored adduct.[4]

-

Monitoring: After 6-8 hours, take an aliquot, quench carefully, and analyze by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) to confirm consumption of the starting material.

-

Quenching: Cool the reaction mixture to room temperature and then further cool in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted sodium amide.

-

Extraction: Transfer the mixture to a separatory funnel. Add water and ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-amino-3,5-dibromopyridine.

Stage 2: Synthesis of 2-Amino-5-bromo-3-methylpyridine via Directed Ortho-Metalation

Principle and Rationale

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings.[8][9] The reaction relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, such as n-butyllithium (n-BuLi), and directs deprotonation to the adjacent ortho position.[8][10] In 2-amino-3,5-dibromopyridine, the primary amino group (-NH₂) is a potent DMG. It coordinates the lithium cation, dramatically increasing the kinetic acidity of the C3 proton, leading to selective deprotonation at this site over the C4 or C6 positions.[11] The resulting aryllithium intermediate is then quenched with an electrophile, in this case, methyl iodide (CH₃I), to install the methyl group exclusively at the C3 position.

Protocol: Directed Metalation and Methylation

| Reagent/Parameter | Quantity/Value | Notes |

| 2-Amino-3,5-dibromopyridine | 25.2 g (100 mmol) | From Stage 1 |

| n-Butyllithium (n-BuLi) | 88 mL (220 mmol, 2.5 M in hexanes) | Pyrophoric reagent. |

| Anhydrous THF | 400 mL | Anhydrous solvent required |

| Methyl Iodide (CH₃I) | 7.5 mL (120 mmol) | Electrophile |

| Reaction Temperature | -78 °C | For lithiation and quenching |

| Reaction Time | 2-3 hours |

Step-by-Step Procedure:

-

Setup: Assemble a dry three-neck round-bottom flask equipped with a thermometer, a nitrogen inlet, and a septum for additions.

-

Dissolution: Under a nitrogen atmosphere, dissolve 2-amino-3,5-dibromopyridine (25.2 g, 100 mmol) in anhydrous THF (400 mL).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-BuLi (88 mL, 220 mmol) dropwise via syringe, keeping the internal temperature below -70 °C. Two equivalents are used: the first deprotonates the amine, and the second deprotonates the C3 position. Stir the resulting dark solution at -78 °C for 1 hour.

-

Quenching: Add methyl iodide (7.5 mL, 120 mmol) dropwise, again maintaining the temperature at -78 °C. Stir for an additional 1-2 hours at this temperature.

-

Work-up: Quench the reaction by the slow addition of water at -78 °C. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to obtain 2-amino-5-bromo-3-methylpyridine.

Stage 3: Synthesis of 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine

This final stage involves a two-step sequence: converting the C2-amino group into a better leaving group (bromide) via a Sandmeyer reaction, followed by a nucleophilic aromatic substitution (SNAAr) with pyrrolidine.

3a. Principle and Rationale: Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for converting an aromatic amino group into a variety of functional groups, including halides, via a diazonium salt intermediate.[12][13] The 2-amino-5-bromo-3-methylpyridine is treated with a nitrosating agent (e.g., NaNO₂) in the presence of strong acid (HBr) to form an aryl diazonium salt. This intermediate is then displaced by bromide, catalyzed by copper(I) bromide (CuBr), to yield 2,5-dibromo-3-methylpyridine.[14][15]

Protocol: Sandmeyer Reaction

| Reagent/Parameter | Quantity/Value | Notes |

| 2-Amino-5-bromo-3-methylpyridine | 18.7 g (100 mmol) | From Stage 2 |

| Hydrobromic Acid (HBr) | 100 mL (48% aq.) | Acid and bromide source |

| Copper(I) Bromide (CuBr) | 1.4 g (10 mmol) | Catalyst |

| Sodium Nitrite (NaNO₂) | 7.6 g (110 mmol) in 20 mL H₂O | Diazotizing agent |

| Reaction Temperature | -5 °C to 0 °C | Critical for diazonium stability |

Step-by-Step Procedure:

-

Setup: In a flask equipped with a mechanical stirrer and thermometer, cool 100 mL of 48% HBr to -5 °C in an ice-salt bath.

-

Addition: Slowly add 2-amino-5-bromo-3-methylpyridine (18.7 g, 100 mmol) and CuBr (1.4 g, 10 mmol), keeping the temperature below 0 °C.

-

Diazotization: Prepare a solution of NaNO₂ (7.6 g, 110 mmol) in 20 mL of water. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature does not rise above 0 °C.

-

Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 2 hours.

-

Work-up: Pour the reaction mixture onto ice and basify carefully with a concentrated NaOH solution to pH 8-9.

-

Extraction & Purification: Extract the product with dichloromethane or diethyl ether. Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield 2,5-dibromo-3-methylpyridine.[15]

3b. Principle and Rationale: Nucleophilic Aromatic Substitution (SNAAr)

The final step is a nucleophilic aromatic substitution. In 2,5-dibromo-3-methylpyridine, the bromine atom at the C2 position is significantly activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. The bromine at C5 is much less reactive. Therefore, reaction with a nucleophile like pyrrolidine will occur with high regioselectivity at the C2 position to displace the bromide and form the final product.

Protocol: Nucleophilic Aromatic Substitution

| Reagent/Parameter | Quantity/Value | Notes |

| 2,5-Dibromo-3-methylpyridine | 25.1 g (100 mmol) | From Stage 3a |

| Pyrrolidine | 12.6 mL (150 mmol) | Nucleophile |

| Potassium Carbonate (K₂CO₃) | 20.7 g (150 mmol) | Base |

| Anhydrous DMSO or NMP | 200 mL | Polar aprotic solvent |

| Reaction Temperature | 100-120 °C | Elevated temperature required |

Step-by-Step Procedure:

-

Setup: In a round-bottom flask, combine 2,5-dibromo-3-methylpyridine (25.1 g, 100 mmol), potassium carbonate (20.7 g, 150 mmol), and anhydrous DMSO (200 mL).

-

Nucleophile Addition: Add pyrrolidine (12.6 mL, 150 mmol).

-

Reaction: Heat the mixture to 100-120 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Cool the reaction to room temperature and pour it into a large volume of water.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate.

-

Purification: Combine the organic extracts, wash extensively with water to remove DMSO, then wash with brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford the final product, 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine.

Safety Precautions

-

Sodium Amide (NaNH₂): Highly reactive and pyrophoric. Reacts violently with water to produce flammable ammonia gas.[6][7] It can also form explosive peroxides upon storage.[16] Always handle in a certified fume hood under an inert atmosphere (nitrogen or argon).[5][16] Wear a flame-resistant lab coat, safety goggles, and appropriate gloves.[5] A Class D fire extinguisher for combustible metals should be available.[6]

-

n-Butyllithium (n-BuLi): Pyrophoric liquid. Reacts violently with water and is corrosive. Handle under an inert atmosphere using proper syringe techniques. Wear flame-resistant personal protective equipment.

-

Hydrobromic Acid (HBr): Highly corrosive and causes severe skin burns and eye damage. Work in a well-ventilated fume hood and wear appropriate gloves, goggles, and a lab coat.

-

Methyl Iodide (CH₃I): Toxic and a suspected carcinogen. Handle only in a fume hood with appropriate personal protective equipment.

References

-

Slideshare. Chichibabin Reaction. [Link]

-

Grokipedia. Chichibabin reaction. [Link]

-